

Unraveling the Pharmacokinetic Profile of AZD4144 in Animal Models: A Technical Overview

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Compound of Interest		
Compound Name:	AZD4144	
Cat. No.:	B15614689	Get Quote

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AZD4144, a potent and selective inhibitor of the NLRP3 inflammasome, is under investigation as a therapeutic agent for inflammatory diseases. Understanding its pharmacokinetic (PK) profile in preclinical animal models is crucial for predicting its behavior in humans and designing effective clinical trials. This technical guide synthesizes the currently available public data on the pharmacokinetics of **AZD4144** in animal models, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

AZD4144 has demonstrated favorable pharmacokinetic properties in preclinical studies involving mice and rats. The compound exhibits good oral bioavailability and is cleared from the body at a moderate rate. The following sections provide a detailed breakdown of the available data and the experimental context in which it was generated.

Quantitative Pharmacokinetic Data

The following tables summarize the key in vivo pharmacokinetic parameters of **AZD4144** in mice and rats, as reported in the scientific literature.

Table 1: In Vivo Pharmacokinetic Parameters of AZD4144 in Mice[1]



Parameter	Intravenous (IV) Administration (1 mg/kg)	Oral (PO) Administration (3 mg/kg)
t1/2 (h)	1.8 ± 0.1	2.1 ± 0.2
CL (mL/min/kg)	25 ± 1	-
Vss (L/kg)	3.8 ± 0.1	-
F (%)	-	78

Abbreviations: t1/2, half-life; CL, clearance; Vss, volume of distribution at steady state; F, oral bioavailability. Data are presented as mean ± standard deviation (n=2).

Table 2: In Vivo Pharmacokinetic Parameters of Shortlisted Compounds (including **AZD4144**'s predecessor) in Rats

Detailed quantitative data for **AZD4144** in rats from the primary publication's supplementary materials (Table S2) were not publicly accessible at the time of this guide's compilation. The publication indicates that such data exists and was part of the lead optimization process.[1]

Experimental Protocols

The pharmacokinetic parameters presented above were determined through in vivo studies in animal models. While detailed, step-by-step protocols are often proprietary, the available literature provides an overview of the methodologies employed.

In Vivo Pharmacokinetic Studies in Mice[1]

- Animal Model: The specific strain of mice used was not detailed in the available public information.
- Drug Administration:
 - Intravenous (IV): AZD4144 was administered as a single dose of 1 mg/kg.
 - Oral (PO): AZD4144 was administered as a single dose of 3 mg/kg.



- Sample Collection: Plasma samples were collected over a 24-hour period following drug administration.
- Data Analysis: Plasma concentration-time profiles were generated to determine the key pharmacokinetic parameters.

In Vivo Pharmacodynamic Model: LPS/ATP Challenge in Mice[1]

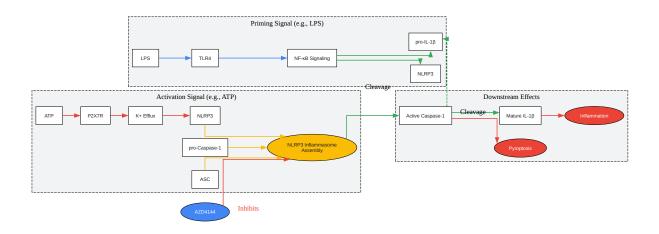
To assess the in vivo efficacy of **AZD4144** in inhibiting the NLRP3 inflammasome, a lipopolysaccharide (LPS) and adenosine triphosphate (ATP) challenge model was utilized. This model mimics a two-step activation of the NLRP3 inflammasome.

- Priming: Mice were first injected with LPS to prime the inflammasome, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
- Activation: Following the priming step, ATP was administered to activate the NLRP3 inflammasome, resulting in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form (IL-1β).
- Endpoint Measurement: The levels of IL-1β and IL-18 in the plasma were measured as indicators of NLRP3 inflammasome activation and its inhibition by AZD4144.

Visualizing Key Pathways and Workflows

To further elucidate the context of **AZD4144**'s action and evaluation, the following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a general workflow for in vivo pharmacokinetic studies.

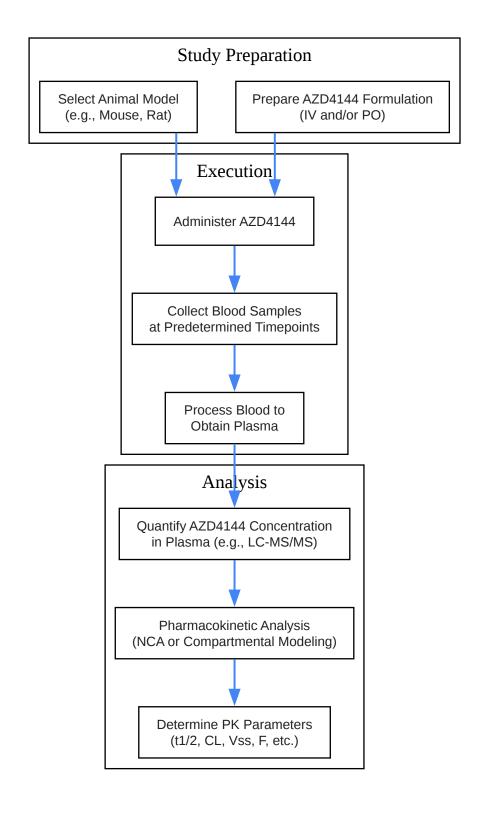




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Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of AZD4144.





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Caption: Generalized workflow for an in vivo pharmacokinetic study.



Conclusion and Future Directions

The available preclinical data indicate that **AZD4144** possesses pharmacokinetic properties that support its continued development as an oral therapeutic for inflammatory diseases. Further disclosure of detailed pharmacokinetic data in rats and other animal models, such as canines, would provide a more complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile. As **AZD4144** progresses through clinical trials, the correlation between these preclinical animal models and human pharmacokinetics will become a critical area of focus for optimizing dosing regimens and ensuring patient safety and efficacy.

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References

- 1. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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